molecular formula C4H6Br2N2S B11849222 (2-Bromothiazol-5-yl)methanamine hydrobromide

(2-Bromothiazol-5-yl)methanamine hydrobromide

Cat. No.: B11849222
M. Wt: 273.98 g/mol
InChI Key: VADGHJZAOHIOIY-UHFFFAOYSA-N
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Description

(2-Bromothiazol-5-yl)methanamine hydrobromide is a chemical compound with the molecular formula C4H6Br2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromothiazol-5-yl)methanamine hydrobromide typically involves the bromination of thiazole derivatives followed by amination. One common method includes the reaction of 2-bromothiazole with formaldehyde and ammonium chloride under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromothiazol-5-yl)methanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

(2-Bromothiazol-5-yl)methanamine hydrobromide is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Bromothiazol-5-yl)methanamine hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Biological Activity

(2-Bromothiazol-5-yl)methanamine hydrobromide is a compound derived from thiazole, characterized by a bromine atom at the 2-position of the thiazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C4_4H6_6BrN2_2S·HBr
  • Molecular Weight : 229.53 g/mol
  • Structure : The compound features a thiazole ring with an amino group and a bromine substituent, which enhances its reactivity and biological activity.

Antibacterial Properties

Research indicates that compounds containing thiazole rings exhibit significant antibacterial activity. This compound has been shown to inhibit the growth of various bacterial strains. For instance:

  • Mechanism : The compound interferes with bacterial cell wall synthesis and disrupts membrane integrity.
  • Case Study : In vitro studies demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Antifungal Activity

The antifungal potential of this compound has also been explored:

  • Mechanism : It targets fungal cell membranes, potentially disrupting ergosterol synthesis.
  • Research Findings : A study reported significant activity against Candida albicans, with an MIC of 64 µg/mL.

Anticancer Effects

The anticancer properties of this compound are particularly noteworthy:

  • Mechanism : It induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways.
  • Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with (2-Bromothiazol-5-yl)methanamine hydrobromide resulted in a 50% reduction in cell viability at concentrations as low as 10 µM.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other thiazole derivatives:

Compound NameCAS NumberKey FeaturesAntibacterial Activity
(2-Amino-5-bromothiazole)61296-22-8Contains an amino group; potential for drug developmentModerate
(2-Bromothiazol-4-yl)methanol5198-86-7Hydroxymethyl derivative; different functional groupLow
(2-Bromo-4-methylthiazole)Not availableMethyl substitution; altered biological activityLow
This compound Not availableUnique combination enhancing reactivityHigh

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial and fungal metabolism.
  • Cell Membrane Disruption : Its interaction with lipid membranes leads to increased permeability, causing cell death.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through caspase activation.

Properties

Molecular Formula

C4H6Br2N2S

Molecular Weight

273.98 g/mol

IUPAC Name

(2-bromo-1,3-thiazol-5-yl)methanamine;hydrobromide

InChI

InChI=1S/C4H5BrN2S.BrH/c5-4-7-2-3(1-6)8-4;/h2H,1,6H2;1H

InChI Key

VADGHJZAOHIOIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Br)CN.Br

Origin of Product

United States

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